N-Ethyl Substitution Increases Lipophilicity (LogP) Relative to Unsubstituted Analogs
The N-ethyl substituent on tert-butyl ethyl3-hydroxypropylcarbamate increases its calculated lipophilicity (LogP) to 1.6258 . This is a quantifiable difference from the class of N-unsubstituted tert-butyl hydroxypropylcarbamates, where calculated LogP values typically range from 0.84 to 1.28 . The higher LogP indicates a greater propensity for partitioning into non-polar environments, a critical parameter for optimizing membrane permeability and target engagement in drug discovery programs.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6258 |
| Comparator Or Baseline | Class of N-unsubstituted tert-butyl hydroxypropylcarbamates (e.g., tert-butyl N-(2-hydroxypropyl)carbamate): LogP ≈ 0.84 - 1.28 |
| Quantified Difference | Increase of 0.34 to 0.78 LogP units (approximately 2.2 to 6.0 fold increase in partition coefficient) |
| Conditions | In silico calculation; Comparative class-level analysis |
Why This Matters
Procurement of the N-ethyl analog is essential for projects requiring a specific, elevated LogP window for membrane permeability optimization that cannot be met by the more polar, N-unsubstituted building blocks.
